

Application Notes and Protocols for ENMD-2076 in Cell Culture Experiments

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Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
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Introduction

ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1][2][3] It exhibits selective inhibitory activity against Aurora A kinase, a key regulator of mitosis, and multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] These application notes provide detailed protocols for preparing and utilizing ENMD-2076 in various cell culture experiments to investigate its anti-cancer properties.

Data Presentation In Vitro Kinase Inhibitory Activity of ENMD-2076



Kinase Target	IC50 (nM)
Flt3	1.86[4][5]
Aurora A	14[2][4][5]
Flt4/VEGFR3	15.9[6]
Src	23[7]
KDR/VEGFR2	40[7]
PDGFRα	56.4[6]
FGFR1	92.7[6]
FGFR2	70.8[6]
Aurora B	350[2]

Anti-proliferative Activity of ENMD-2076 in Human

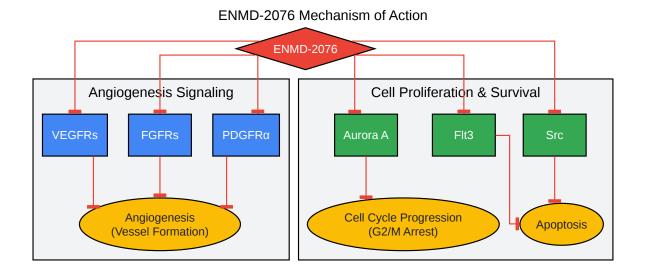
Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
Various Solid Tumor & Hematopoietic Lines	Mixed	0.025 - 0.7[1][4][5]
Human Leukemia Cell Lines (10 lines)	Leukemia	0.025 - 0.53[6]
Myeloma Cell Lines (7 lines)	Multiple Myeloma	2.99 - 7.06[4][5]
Breast Cancer Cell Lines (29 lines)	Breast Cancer	0.25 - 16.1[8]

Signaling Pathways Modulated by ENMD-2076

The following diagram illustrates the primary signaling pathways inhibited by ENMD-2076.





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Caption: ENMD-2076 inhibits key kinases in angiogenesis and cell proliferation pathways.

Experimental ProtocolsPreparation of ENMD-2076 Stock Solution

Materials:

- ENMD-2076 powder (tartrate salt)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Based on the manufacturer's datasheet, ENMD-2076 is soluble in DMSO at concentrations up to 105 mg/mL (279.64 mM).[9]
- To prepare a 10 mM stock solution, weigh the appropriate amount of ENMD-2076 powder and dissolve it in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.75 mg of ENMD-2076 (MW: 375.47 g/mol) in 1 mL of DMSO.



- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[9]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

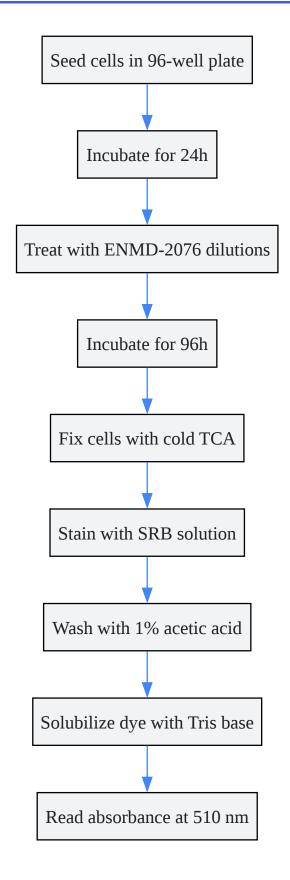
This protocol is adapted for adherent cell lines to measure the anti-proliferative effect of ENMD-2076.[2][4]

Materials:

- Adherent cancer cell lines
- · Complete cell culture medium
- 96-well cell culture plates
- ENMD-2076 stock solution (10 mM in DMSO)
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, pH 10.5)
- Microplate reader

Experimental Workflow:





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Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.



Procedure:

- Seed 500 cells per well in a 96-well plate and allow them to attach overnight.[2][4]
- Prepare serial dilutions of ENMD-2076 in complete cell culture medium from the 10 mM stock solution. A typical concentration range is 0.3 nM to 125 μM.[4]
- Remove the medium from the wells and add 100 μL of the ENMD-2076 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest ENMD-2076 concentration.
- Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.[2][4]
- After incubation, gently add 50 μL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
- Wash the plates five times with tap water and allow them to air dry completely.
- Add 100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- · Allow the plates to air dry completely.
- Add 200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Read the absorbance at 510 nm using a microplate reader.
- Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of ENMD-2076 concentration.

Western Blot Analysis of Phospho-Aurora A

This protocol is designed to assess the pharmacodynamic effect of ENMD-2076 on its target, Aurora A kinase.

Materials:



- · Cancer cell line of interest
- ENMD-2076
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, and anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with various concentrations of ENMD-2076 for a specified time (e.g., 2-24 hours). A common concentration to see an effect is around 1 μΜ.[8]
- · Harvest the cells and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Aurora A and a loading control like β-actin.

Kinase Assay (In Vitro)

This protocol provides a general framework for assessing the direct inhibitory effect of ENMD-2076 on purified kinases.[4][5]

Materials:

- Recombinant kinase (e.g., Aurora A, VEGFR2)
- Kinase-specific peptide substrate
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35, 2 mM DTT)[5]
- ENMD-2076
- Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

- Prepare serial dilutions of ENMD-2076 in the kinase assay buffer.
- In a 96-well or 384-well plate, add the recombinant kinase, the peptide substrate, and the ENMD-2076 dilutions.



- Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for the specific kinase.[4]
- Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time (e.g., 1 hour).[5]
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the kinase activity against the log of ENMD-2076 concentration to determine the IC50 value.

Conclusion

ENMD-2076 is a versatile multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. The protocols outlined above provide a solid foundation for researchers to investigate its efficacy and mechanism of action in a variety of preclinical cancer models. Careful attention to experimental detail and appropriate controls are essential for obtaining reproducible and meaningful results.

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